1,1,1-Trichloro-2,2,2-trifluoroethane

Catalog No.
S571004
CAS No.
354-58-5
M.F
C2Cl3F3
Cl2FCCClF2
C2Cl3F3
M. Wt
187.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trichloro-2,2,2-trifluoroethane

CAS Number

354-58-5

Product Name

1,1,1-Trichloro-2,2,2-trifluoroethane

IUPAC Name

1,1,1-trichloro-2,2,2-trifluoroethane

Molecular Formula

C2Cl3F3
Cl2FCCClF2
C2Cl3F3

Molecular Weight

187.37 g/mol

InChI

InChI=1S/C2Cl3F3/c3-1(4,5)2(6,7)8

InChI Key

BOSAWIQFTJIYIS-UHFFFAOYSA-N

Solubility

In water, 28.93 mg/L at 25 °C (est)
Soluble in ethanol, chloroform, ethyl ether; insoluble in water
Solubility in water, g/100ml at 20 °C: 0.02

Synonyms

1,1,1-Trifluoro-2,2,2-trichloroethane; 1,1,1-Trifluorotrichloroethane;

Canonical SMILES

C(C(Cl)(Cl)Cl)(F)(F)F

Atmospheric and Environmental Studies:

1.1.1-Trichloro-2,2,2-trifluoroethane (CFC-113a), a chlorofluorocarbon (CFC), has been studied in research related to atmospheric chemistry and its impact on the ozone layer. Scientists have investigated the anthropogenic sources of CFC-113a and its contribution to ozone depletion. Studies have shown that while the abundance of other CFCs has decreased due to the Montreal Protocol, CFC-113a concentrations in the atmosphere continue to rise, with uncertain sources suspected in East Asia [].

1,1,1-Trichloro-2,2,2-trifluoroethane, also known as asymmetrical trichlorotrifluoroethane or CFC-113a, is a chlorofluorocarbon (CFC) []. CFCs are a class of man-made organic compounds containing chlorine, fluorine, and carbon atoms. CFC-113a has the chemical formula CCl₃CF₃ [].

CFC-113a was developed in the 1940s as a non-flammable, non-toxic refrigerant and cleaning solvent []. Due to its desirable properties, it became widely used in various industries, including refrigeration, air conditioning, electronics cleaning, and fire extinguishers []. However, research in the 1970s revealed that CFCs, including CFC-113a, contribute to ozone depletion in the stratosphere. This discovery led to the Montreal Protocol, an international treaty signed in 1987 that phased out the production and use of CFCs due to their environmental impact [].


Molecular Structure Analysis

CFC-113a has a tetrahedral molecular structure. The central carbon atom is bonded to three chlorine atoms and one trifluoromethyl group (CF₃). The chlorine atoms are arranged symmetrically around the central carbon, while the trifluoromethyl group occupies a single position. This asymmetrical arrangement gives CFC-113a its unique properties compared to other CFCs [].

  • Decomposition: Under ultraviolet light or high temperatures, it can decompose to release chlorine radicals, which contribute to ozone layer depletion.
  • Reactions with Metals: It can react violently with reactive metals such as aluminum and sodium/potassium alloys, leading to exothermic reactions .
  • Reduction Reactions: It can be reduced using zinc to yield chlorotrifluoroethylene .

The general reaction for decomposition under UV light can be represented as:
CCl3CF3UVCl+other products\text{CCl}_3\text{CF}_3\xrightarrow{UV}\text{Cl}+\text{other products}

The biological activity of 1,1,1-trichloro-2,2,2-trifluoroethane is characterized by its potential toxicity. Inhalation can lead to respiratory irritation and high concentrations may cause severe respiratory failure or asphyxiation. Skin contact can result in dermatitis or superficial burns . The compound does not readily bioaccumulate but poses risks through environmental exposure.

There are several methods for synthesizing 1,1,1-trichloro-2,2,2-trifluoroethane:

  • Direct Fluorination: This involves the reaction of chlorinated hydrocarbons with fluorine gas.
  • Hydrofluoric Acid Reaction: A common method includes the reaction of hexachloroethane with hydrofluoric acid:
    C2Cl6+3HFCCl3CF3+3HCl\text{C}_2\text{Cl}_6+3\text{HF}\rightarrow \text{CCl}_3\text{CF}_3+3\text{HCl}
  • Alternative Methods: Other methods include the use of tetrachloroethylene treated with hydrofluoric acid to yield the desired trifluoro compound .

1,1,1-Trichloro-2,2,2-trifluoroethane has various applications:

  • Refrigerants: It was widely used in refrigeration systems due to its efficiency and non-flammability.
  • Solvents: Commonly utilized as a cleaning agent for electronic components and delicate fabrics.
  • Analytical Chemistry: Previously used as a solvent in laboratory settings before being phased out due to environmental concerns .

Several compounds share structural similarities with 1,1,1-trichloro-2,2,2-trifluoroethane. Here are some noteworthy comparisons:

Compound NameChemical FormulaUnique Features
1,1-Dichloro-2,2-difluoroethaneCCl₂F₂Less chlorine; lower ozone depletion potential
1,1-Dichloro-1-fluoroethaneCCl₂FMore reactive; used in niche applications
1-Chloro-1-fluoropropaneCClF₃Different carbon chain; lower molecular weight
1,1-Dichloro-2-fluoroethaneCCl₂CHFIntermediate reactivity; used in specific solvents

The uniqueness of 1,1,1-trichloro-2,2,2-trifluoroethane lies in its balance of chlorination and fluorination which provides specific properties beneficial for refrigeration and cleaning applications while also posing significant environmental risks due to ozone depletion potential.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Liquid
COLOURLESS VOLATILE LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless gas

XLogP3

3.2

Boiling Point

46.1 °C
45.5 °C
48 °C

Vapor Density

Relative vapor density (air = 1): 6.5

Density

1.5790 g/cu cm at 20 °C
Relative density (water = 1): 1.56

LogP

log Kow = 3.09 (est)
3.30

Odor

Expected to be nearly odorless

Appearance

Clear Colorless Oil

Melting Point

14.2 °C
14.37 °C
-36 °C

UNII

07H0R79HO0

Vapor Pressure

360.00 mmHg
360 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 36

Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/

Other CAS

26523-64-8
354-58-5
76-13-1

Wikipedia

1,1,1-trichloro-2,2,2-trifluoroethane

Methods of Manufacturing

Production: perchloroethylene + hydrogen fluoride (halogen exchange by-product of 1,1-dichloro-2,2,2-trifluoroethane production)
The most important commercial method for manufacturing CFCs and HCFCs is the successive replacement of chlorine by fluorine using hydrogen fluoride. The traditional, liquid-phase process uses antimony pentafluoride or a mixture of antimony trifluoride and chlorine as catalysts. Continuous vapor-phase processes that employ gaseous hydrogen fluoride in the presence of heterogenous chromium, iron, or fluorinated alumina catalysts also are widely used. Carbon tetrachloride, chloroform, and hexachloroethane (or tetrachloroethylene plus chlorine) are commonly used starting materials for one- and two-carbon chlorofluorocarbons. The extent of chlorine exchange can be controlled by varying the hydrogen fluoride concentration, the contact time, or the reaction temperature. /CFCs and HCFCs/

General Manufacturing Information

All other basic organic chemical manufacturing
Industrial gas manufacturing
Ethane, 1,1,1-trichloro-2,2,2-trifluoro-: ACTIVE
SRP: The EPA has organized groups of chemicals into two classes according to their ozone-depletion potential. Class I controlled substances are those with an ozone-depletion potential of 0.2 or higher. Class II controlled substances are those with an ozone-potential of less than 0.2. Class II controlled substances are all hydrochlorofluorocarbons (HCFCs).
In the United States, "Class I" substances were subject to the first round of phaseout targets. Class I substances have an ozone depletion potential (ODP) of 0.2 or higher, and include halons, chlorofluorocarbons (CFCs), methyl chloroform, carbon tetrachloride, and methyl bromide. Section 604 of the Clean Air Act sets the phaseout targets for Class I substances. The ban on production and import of halons took effect on January 1, 1994. The ban on production and import of other Class I ODS /ozone-depleting substance/ - excluding methyl bromide - took effect on January 1, 1996.
Class I Controlled Substance: C2F3Cl3 - Trichlorotrifluoroethane (CFC-113) /and all isomers/: Ozone-depletion potential: 0.8.
Not offered as a commercial product ... often present in low levels in CFC113 ... being phased out since it is an ozone-depleting substance ... covered under the Montreal Protocol
For more General Manufacturing Information (Complete) data for 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH Method: 1018. Analyte: 1,2-dichlorotetrafluoroethane. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For 1,2-dichlorotetrafluoroethane this method has an estimated detection limit of 0.03 mg/sample. The precision/RSD is 0.038 at 10 to 40 mg/sample and the recovery is not given. Applicability: The working range is 240 to 2100 ppm (1670 to 15,000 mg/cu m) 1,2-dichlorotetrafluoroethane for a 3 liter air sample. Interferences: Methanol and acetone may interfere if present at high concentrations. /1,2-dichlorotetrafluoroethane/
Chemical analysis was conducted by gas chromatography and mass spectrometry. The chromatograph was a dual column instrument with both flame ionization and electron capture detector. The carrier gas (helium) at a flow rate of 50 ml/min. The analyzed hydrocarbon content for the six bottles of supply gas ranged from 0.06 to 0.5 ppm. /1,1,1-Trifluorotrichloroethane/
NIOSH Method 1020. Analyte: 1,1,2-trichloro-1,2,2-trifluoroethane. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For 1,1.2-trichloro-1,2,2-trifluoroethane this method has an estimated detection limit of 0.005 mg/sample. The precision/RSD 0.02 at 5.6 to 23 mg/sample and the recovery is not given. Applicability: The working range is 10 to 17000 mg/cu m (1.3 to 2300 ppm) for a 1.5 liter air sample. Interferences: None identified. /1,1,2-Trichloro-1,2,2-trifluoroethane/

Dates

Modify: 2023-08-15

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